Zinc trifluoroacetate hydrate is a chemical compound with the formula and a molecular weight of approximately 291.41 g/mol. It is commonly used in biochemical applications, particularly in proteomics research, due to its ability to facilitate various bio
Zinc trifluoroacetate hydrate's primary mechanism of action is through its interaction with proteins. The trifluoroacetate group inhibits histone deacetylases (HDACs), enzymes that regulate gene expression by removing acetyl groups from histones []. By inhibiting HDACs, zinc trifluoroacetate hydrate can alter chromatin structure and gene expression patterns. This makes it a valuable tool for studying gene regulation and protein function in various biological processes.
Zinc trifluoroacetate hydrate is a chemical compound that finds application in the field of proteomics research [, ]. Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications []. Zinc trifluoroacetate hydrate specifically plays a role in protein precipitation [, ].
Protein precipitation is a technique used to isolate and concentrate proteins from a complex mixture, such as a cell lysate or biological fluid []. This technique relies on altering the solubility of proteins in a solution, causing them to precipitate out of suspension []. Zinc trifluoroacetate hydrate acts as a precipitating agent, promoting protein aggregation and subsequent precipitation [, ].
The mechanism of action of zinc trifluoroacetate hydrate in protein precipitation is not fully elucidated, but it is thought to involve interactions with the charged groups present on the protein surface []. These interactions can disrupt the protein's structure and stability, leading to its aggregation and precipitation [].
Zinc trifluoroacetate hydrate offers several advantages over other protein precipitating agents:
Zinc trifluoroacetate hydrate is used in various proteomics workflows, including:
The biological activity of zinc trifluoroacetate hydrate has been studied in various contexts. It exhibits properties that can influence enzyme activity and protein interactions, making it valuable in proteomics and pharmaceutical research. The compound has been noted for its potential cytotoxic effects at higher concentrations, indicating a need for careful handling and usage in biological studies .
Zinc trifluoroacetate hydrate can be synthesized through several methods:
Zinc trifluoroacetate hydrate finds applications in several fields:
Studies on the interactions of zinc trifluoroacetate hydrate with biomolecules reveal its role as a metal ion that can influence protein structure and function. Its interactions with nucleic acids have also been explored, showing potential effects on gene expression and enzyme activity. These interactions are critical for understanding its utility in biochemical applications .
Zinc trifluoroacetate hydrate shares similarities with other metal trifluoroacetates but has unique properties that distinguish it:
Compound | Molecular Formula | Unique Properties |
---|---|---|
Zinc acetate | Less reactive than trifluoroacetate; used in agriculture | |
Copper(II) trifluoroacetate | Exhibits different catalytic properties; more stable | |
Iron(III) trifluoroacetate | Stronger oxidizing agent; used in different synthetic pathways |
Zinc trifluoroacetate hydrate's unique combination of solubility, reactivity, and biological compatibility makes it particularly valuable in proteomics compared to these other compounds .
The synthesis of zinc trifluoroacetate hydrate often begins with the preparation of its anhydrous precursor, zinc trifluoroacetate. A widely cited method involves the reaction of zinc oxide ($$ \text{ZnO} $$) with trifluoroacetic acid ($$ \text{CF}3\text{COOH} $$) in halogenated hydrocarbon solvents such as dichloromethane ($$ \text{CH}2\text{Cl}2 $$). The reaction proceeds via the equation:
$$
2\text{CF}3\text{COOH} + \text{ZnO} \rightarrow (\text{CF}3\text{COO})2\text{Zn} + \text{H}_2\text{O}
$$
Key parameters include maintaining temperatures below 35°C during acid addition to prevent solvent evaporation and side reactions. The choice of solvent significantly impacts precursor purity; dichloromethane is preferred due to its low solubility for zinc trifluoroacetate, facilitating easy isolation.
Table 1: Solvent Systems for Anhydrous Zinc Trifluoroacetate Synthesis
Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Dichloromethane | 20–25 | 95 | 99.2 |
1,2-Dichloroethane | 25–30 | 89 | 97.5 |
Carbon Tetrachloride | 30–35 | 82 | 95.8 |
Post-reaction, azeotropic distillation removes water, ensuring the anhydrous product’s stability. Reflux methods at 110°C in non-aqueous media have also been reported to yield tetranuclear zinc clusters, highlighting the role of solvent polarity in stabilizing intermediate species.
Hydration control is critical to avoid undesired hydrate forms. Azeotropic distillation with halogenated solvents effectively reduces water content to ≤0.05%, as demonstrated in patent CN112707810A. This step prevents hydrolysis during storage and ensures consistent catalytic activity.
In crystallization, the addition of thickeners like carboxymethyl cellulose (CMC) modulates water activity, reducing peak broadening in differential scanning calorimetry (DSC) profiles. For example, 2 wt% CMC in zinc nitrate hexahydrate systems restricts water mobility, a strategy adaptable to zinc trifluoroacetate hydrate synthesis.
Key Techniques:
Spectroscopic methods provide real-time insights into ligand exchange dynamics. Nuclear magnetic resonance ($$ ^{19}\text{F NMR} $$) tracks trifluoroacetate ligand displacement during catalytic cycles, as evidenced by shifts in $$ \text{CF}_3 $$ resonance peaks. Infrared (IR) spectroscopy identifies coordination changes via carbonyl stretching frequencies (1,650–1,750 cm$$^{-1}$$).
Table 2: Spectroscopic Signatures in Ligand Exchange
Technique | Observation | Implication |
---|---|---|
$$ ^{19}\text{F NMR} $$ | Downfield shift of $$ \text{CF}_3 $$ | Trifluoroacetate desorption |
IR Spectroscopy | Broadening of $$ \text{C=O} $$ peak | Formation of zinc-oxygen bonds |
XRD | Tetranuclear cluster patterns | Stabilization of Zn$$_4$$O core |
High-pressure liquid chromatography (HPLC) monitors reaction progress in emamectin benzoate synthesis, where zinc trifluoroacetate catalyzes C-4 imidization. In-operando studies using DSC further correlate phase transitions with ligand exchange efficiency.
Single-crystal X-ray diffraction studies of zinc trifluoroacetate hydrate reveal a dynamic coordination environment around the zinc center. At room temperature (293 K), the anhydrous form exhibits tetrahedral geometry with zinc coordinated to four oxygen atoms from two bidentate trifluoroacetate ligands (Zn–O bond length: 2.102 Å) [1] [3]. Introduction of water molecules induces a structural transition to octahedral coordination, where zinc binds to four trifluoroacetate oxygens and two water molecules (Zn–Owater: 2.129–2.173 Å) [2] [5].
The trifluoroacetate ligands display two distinct coordination modes:
This dual coordination behavior creates a three-dimensional network stabilized by CF₃ group van der Waals interactions (3.12–3.45 Å separation) [4] [6]. Comparative analysis with zinc acetate hydrates shows the electron-withdrawing trifluoromethyl groups reduce metal-ligand bond lengths by 0.08 Å compared to their acetate counterparts [6] [7].
Variable-temperature X-ray diffraction (10–350 K) identifies three distinct polymorphs of zinc trifluoroacetate hydrate:
Polymorph | Temperature Range (K) | Space Group | Unit Cell Volume (ų) |
---|---|---|---|
α-phase | 10–150 | P2₁/c | 987.4 ± 0.3 |
β-phase | 151–280 | C2/c | 1022.1 ± 0.5 |
γ-phase | 281–350 | P-1 | 1045.8 ± 0.7 |
The α→β transition at 150 K involves a 3.4% unit cell expansion accompanied by trifluoroacetate ligand rotation (12.7° azimuthal angle change) [2] [5]. Above 280 K, the γ-phase emerges through decoordination of one water molecule, reducing the zinc coordination number from six to five [3] [7]. These transformations remain fully reversible with <0.9% hysteresis in unit cell parameters during cooling cycles [2].
Systematic hydration studies (x = 1–5 H₂O) demonstrate water-mediated control over crystal packing:
Monohydrate (x=1):
Trihydrate (x=3):
Pentahydrate (x=5):
The pentahydrate form exhibits the most complex hydrogen-bonding topology, with water molecules participating in both Zn coordination (d(Owater-Zn) = 2.091 Å) and intermolecular bridges (d(Owater···Ocarboxyl) = 2.67 Å) [2] [5]. dehydration experiments show a critical hydration threshold at x=2, below which the crystal undergoes irreversible amorphization due to collapse of the water-mediated hydrogen bond network [4] [7].
Zinc trifluoroacetate hydrate functions as a highly effective Lewis acid catalyst in transesterification reactions through well-defined activation pathways [2] [3]. The mechanistic foundation of these processes centers on the zinc cation's ability to coordinate with carbonyl oxygen atoms, thereby polarizing the carbon-oxygen bond and enhancing electrophilic character at the carbonyl carbon [4]. Research indicates that the Lewis acidic properties of the zinc centers enable effective interaction with nucleophiles, substantially enhancing reaction rates in synthetic pathways .
The trifluoroacetate anion exhibits strong electron-withdrawing characteristics due to the presence of three fluorine atoms, which significantly enhances the Lewis acidity of the zinc cation in the compound . This electronic effect leads to a tetrahedral coordination geometry where zinc is surrounded by trifluoroacetate ligands, creating an optimal environment for substrate activation . Studies have demonstrated that zinc coordination involves imidazole nitrogen donors and carboxyl oxygen atoms in various arrangements, with the zinc center capable of easily adopting four-, five-, or six-coordinate geometries without marked preference for six coordination [4] [5].
Coordination Number | Ligand Type | Zinc-Oxygen Distance (Å) | Catalytic Activity |
---|---|---|---|
4 | Trifluoroacetate | 1.95-2.02 | High |
5 | Mixed ligands | 2.06-2.12 | Moderate |
6 | Water/trifluoroacetate | 2.10-2.15 | Variable |
The preferred mechanism in transesterification reactions includes initial coordination of methanol to the zinc center, followed by carboxylate shift and co-coordination of the triglyceride substrate [3]. This pathway demonstrates that alkoxide metal complexes serve as the active species in the catalytic cycle, exhibiting Michaelis-Menten behavior through an ordered ternary complex mechanism similar to dinuclear metalloenzymes [6] [7]. The deprotonation of nucleophiles represents the most critical step in determining both catalytic activity and chemoselectivity [6] [7].
Zinc trifluoroacetate hydrate participates in radical-mediated polymerization processes through distinct initiation mechanisms that differ fundamentally from conventional radical initiators [8] [9] [10]. The compound can stabilize azo-anion radical species, enabling efficient dehydrogenation of various nitrogen-containing heterocycles under ambient conditions [9]. Research demonstrates that zinc-stabilized azo-anion radical complexes function through exclusively ligand-centered redox events, where the zinc acts only as a template while the ligand undergoes hydrogen atom transfer processes [9].
In radical zinc-atom-transfer-based reactions, the formation of alkylidenezinc carbenoids occurs through formal carbozincation reactions [10]. These processes involve radical chain mechanisms initiated by alkyl radical formation from organozinc derivatives in the presence of oxygen [10]. The newly formed radicals undergo one or more radical transformations before being reduced by the alkylzinc reagent through homolytic substitution at zinc, producing new organozinc derivatives while sustaining the radical chain [10].
Polymerization Type | Initiation Temperature (°C) | Conversion Rate (%/h) | Molecular Weight Control |
---|---|---|---|
Ring-opening | 25-80 | 85-99 | Excellent |
Radical chain | 60-120 | 70-95 | Good |
Atom transfer | -30 to 100 | 60-90 | Moderate |
The mechanistic investigation reveals that dehydrogenation reactions proceed via one-electron hydrogen atom transfer pathways [9]. The zinc-stabilized azo-anion radical ligand abstracts hydrogen atoms from organic substrates, with the entire catalytic cycle proceeding through exclusive involvement of ligand-centered redox events [9]. This approach enables cascade synthesis of nitrogen-containing heterocycles via dehydrogenative coupling of alcohols with suitable coupling partners under aerobic conditions [9].
The coordination environment of zinc trifluoroacetate hydrate significantly influences reaction kinetics through dynamic substrate binding and electronic modulation effects [11] [12] [13]. Zinc coordination complexes demonstrate kinetic lability, with ligands exchanging rapidly due to the metal's lack of preference for specific coordination numbers [4] [12]. This property enables zinc to function as a "superacid" that can exist at physiological pH values where proton concentrations are extremely low [4].
Research utilizing nuclear magnetic resonance spectroscopy and isothermal titration calorimetry confirms that substrate coordination affects both binding affinity and exchange rates [14] [5]. The zinc center adopts coordination numbers of five in certain complexes, although zinc complexes are typically four- or six-coordinate [14]. Pentacoordinate zinc forms hydrogen-bond-mediated gates that control substrate exchange rates, with metal ion binding affinity and chemical shift being tunable parameters through structural modification [14].
Substrate Type | Binding Constant (M⁻¹) | Exchange Rate (s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
Esters | 10³-10⁴ | 10²-10³ | 45-65 |
Alcohols | 10²-10³ | 10¹-10² | 35-55 |
Amines | 10⁴-10⁵ | 10³-10⁴ | 25-45 |
Kinetic studies demonstrate that zinc complexes undergo dynamic charge transitions before substrate binding to the metal ion [15]. These charge transitions are synchronized with distinct phases in reaction kinetics and changes in metal coordination chemistry mediated by peptide substrate binding and product release [15]. The formation of pentacoordinated zinc-protein-substrate intermediates is indicated by detection of additional zinc-oxygen/nitrogen contributions [15].
The coordination microenvironment regulation significantly enhances catalytic performance through electronic effects [11]. Electron-donating heteroatoms redistribute electron density, adjust polarization of zinc-nitrogen moieties, and markedly enhance adsorption and activation capabilities of substrates [11]. Precise tuning of coordination environments enables optimization of electronic properties, with activation energies as low as 94.7 kilojoules per mole achieved in optimized systems [11].
Irritant